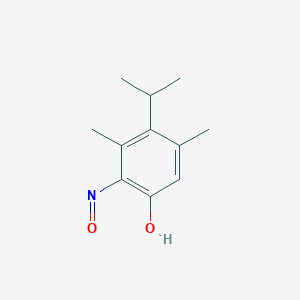
3,5-Dimethyl-2-nitroso-4-(propan-2-yl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Dimethyl-2-nitroso-4-(propan-2-yl)phenol: is an organic compound belonging to the class of phenols. Phenols are characterized by a hydroxyl group (-OH) attached to an aromatic hydrocarbon group. This compound is notable for its nitroso group (-NO) and its specific substitution pattern on the benzene ring, which includes two methyl groups and an isopropyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dimethyl-2-nitroso-4-(propan-2-yl)phenol typically involves the nitration of a precursor phenol compound followed by reduction and subsequent nitrosation. The general steps are as follows:
Nitration: The precursor phenol undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce a nitro group.
Reduction: The nitro group is then reduced to an amino group using reducing agents such as tin(II) chloride (SnCl2) in hydrochloric acid.
Nitrosation: The amino group is converted to a nitroso group using nitrous acid (HNO2), which is generated in situ from sodium nitrite (NaNO2) and hydrochloric acid.
Industrial Production Methods: Industrial production of this compound would follow similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems may be employed to ensure consistent reaction conditions and efficient production.
Chemical Reactions Analysis
Types of Reactions: 3,5-Dimethyl-2-nitroso-4-(propan-2-yl)phenol can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to a quinone structure using oxidizing agents like potassium permanganate (KMnO4).
Reduction: The nitroso group can be reduced back to an amino group using reducing agents such as sodium borohydride (NaBH4).
Substitution: Electrophilic aromatic substitution reactions can occur at the positions ortho and para to the hydroxyl group, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Halogenation using bromine (Br2) in acetic acid.
Major Products:
Oxidation: Formation of quinone derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of halogenated phenols.
Scientific Research Applications
Chemistry: 3,5-Dimethyl-2-nitroso-4-(propan-2-yl)phenol is used as an intermediate in the synthesis of various organic compounds. Its unique substitution pattern makes it a valuable building block for designing complex molecules.
Biology: In biological research, this compound can be used to study the effects of nitroso groups on biological systems. It may serve as a model compound for investigating nitrosative stress and its impact on cellular functions.
Medicine: Potential applications in medicine include the development of pharmaceuticals that target specific pathways influenced by nitroso groups. Its derivatives may exhibit antimicrobial or anticancer properties.
Industry: In the industrial sector, this compound can be used in the production of dyes, pigments, and other specialty chemicals. Its reactivity allows for the creation of a wide range of functional materials.
Mechanism of Action
The mechanism of action of 3,5-Dimethyl-2-nitroso-4-(propan-2-yl)phenol involves its interaction with biological molecules through its nitroso group. The nitroso group can form covalent bonds with nucleophilic sites on proteins and DNA, leading to modifications that affect their function. This can result in the inhibition of enzymatic activity or the induction of DNA damage, which may be exploited for therapeutic purposes.
Comparison with Similar Compounds
2-Nitroso-1-naphthol: Another nitroso-substituted phenol with applications in dye synthesis.
4-Nitrosoresorcinol: A compound with similar nitroso functionality but different substitution pattern.
2,4-Dinitrophenol: A compound with two nitro groups, used as a pesticide and in biochemical research.
Uniqueness: 3,5-Dimethyl-2-nitroso-4-(propan-2-yl)phenol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties
Properties
CAS No. |
65695-52-5 |
|---|---|
Molecular Formula |
C11H15NO2 |
Molecular Weight |
193.24 g/mol |
IUPAC Name |
3,5-dimethyl-2-nitroso-4-propan-2-ylphenol |
InChI |
InChI=1S/C11H15NO2/c1-6(2)10-7(3)5-9(13)11(12-14)8(10)4/h5-6,13H,1-4H3 |
InChI Key |
KKULKDUHNNGBIE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1C(C)C)C)N=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















